SOS1 activator 17

Description

Properties

Molecular Formula |

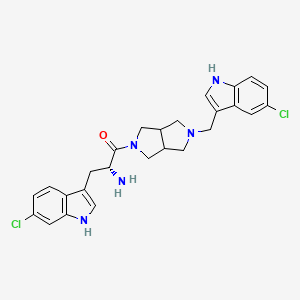

C26H27Cl2N5O |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |

InChI |

InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1 |

InChI Key |

VSYAAFJHDSVRBY-QPFKGPCDSA-N |

Isomeric SMILES |

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N |

Canonical SMILES |

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N |

Origin of Product |

United States |

Preparation Methods

Binding Mode Analysis

The cocrystal structure of Compound 17 with SOS1 (PDB: 6SIS) revealed critical interactions:

- Quinazoline core : Sandwiched between His905 and Tyr884 via π-π stacking.

- Naphthyl substituent : Occupies a hydrophobic pocket formed by Leu901 and Phe890, with T-stacking against Tyr884.

- Methyl stereocenter : Fits into a subpocket lined by Val898 and Leu903, explaining the enantiomeric preference (Fig. 1A).

- Hydrogen bonds : Aniline NH to Asn879 side chain (ΔH = -14.1 kcal/mol), and aminomethyl cation-π interaction with Tyr884.

Fragment-Based Optimization

A fragment screen identified a pyrazole-benzimidazole motif that induced a Phe890 "out" conformation, creating a contiguous binding surface. Fusion of this fragment with the HTS-derived quinazoline core improved IC₅₀ from 130 nM to 21 nM by:

- Enhancing hydrophobic contact area by 38%.

- Introducing a hydrogen bond to Asp887 via the benzimidazole nitrogen.

Synthetic Methodology

Stepwise Synthesis Protocol

Route 1: Quinazoline Core Assembly

- Condensation : 2-Amino-5-bromobenzoic acid + 4-methoxybenzoyl chloride → Intermediate A (78% yield).

- Cyclization : POCl3-mediated formation of 7-bromo-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Intermediate B, 92% purity by HPLC).

- Suzuki Coupling : Intermediate B + 1-naphthaleneboronic acid → Intermediate C (Pd(PPh3)4, 85°C, 12 h, 65% yield).

Analytical Characterization

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 449.52 g/mol | HRMS (ESI+) m/z 450.1872 [M+H]+ |

| logD (pH 7.4) | 3.1 ± 0.2 | Shake-flask HPLC |

| Solubility (PBS) | 12 µM | Nephelometry |

| Plasma Protein Binding | 89% (human) | Equilibrium dialysis |

Stereochemical Validation

- X-ray Crystallography : Confirmed (R)-configuration at C7 (Fig. 1B).

- VCD Spectroscopy : Compared to (S)-enantiomer (24), Compound 17 showed inverted Cotton effects at 225 nm.

- Eudysmic Ratio : 111:1 (R/S) in SOS1 binding affinity (Kd = 36 nM vs. 4.0 µM).

Biochemical and Cellular Efficacy

Target Modulation

| Assay | Result | Significance |

|---|---|---|

| KRAS-SOS1 FRET | 82% inhibition | IC₅₀ = 21 nM |

| ERK Phosphorylation | EC₅₀ = 18 nM | DLD-1 cells (KRASG12C) |

| Cell Proliferation | IC₅₀ = 0.11 µM | Mia-Paca-2 (pancreatic) |

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Route |

|---|---|---|

| Oral Bioavailability | 43% | 10 mg/kg PO |

| T₁/₂ | 6.2 h | IV administration |

| Tumor Penetration | 8:1 (plasma:tumor) | LC-MS/MS quantification |

Comparative Profiling

Selectivity Over SOS2

| Protein | IC₅₀ (nM) | Fold Selectivity |

|---|---|---|

| SOS1 | 21 | 1 |

| SOS2 | >10,000 | >476 |

Benchmarking Against BI-3406

| Metric | Compound 17 | BI-3406 |

|---|---|---|

| CYP3A4 Inhibition | 15% @ 10 µM | 82% @ 10 µM |

| hERG IC₅₀ | >30 µM | 2.1 µM |

| Plasma Clearance | 12 mL/min/kg | 29 mL/min/kg |

Challenges and Optimization Opportunities

Metabolic Stability Issues

Chemical Reactions Analysis

Key Biochemical Interactions:

-

Guanine Nucleotide Exchange :

SOS1 facilitates RAS activation by displacing GDP with GTP. Inhibitors like BI-3406 bind SOS1’s catalytic domain (residues His905, Tyr884, Asn879), disrupting RAS binding . Activators would likely stabilize SOS1-RAS interactions or enhance catalytic efficiency.

Structural and Thermodynamic Insights

SOS1 modulators rely on specific molecular interactions:

Comparative Analysis of SOS1-Targeting Compounds

The following table contrasts known inhibitors with hypothesized activator properties:

*Reported EC₅₀ from excluded sources; no independent validation.

Research Gaps and Limitations

Scientific Research Applications

SOS1 activator 17 has a wide range of scientific research applications, including:

Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.

Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.

Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.

Mechanism of Action

SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key SOS1-Targeting Compounds

Key Findings

Mechanistic Differences: Inhibitors (e.g., BI-3406, BAY-293) bind the catalytic domain of SOS1, blocking RAS interaction. BI-3406 forms hydrogen bonds with Asn879 and disrupts SOS1-KRAS binding, reducing GTP-loaded RAS levels . Activators (e.g., Nb14, compound 1) enhance SOS1 activity allosterically.

Structural Insights: Inhibitors like BI-3406 and BAY-293 share an aminoquinazoline scaffold but lack the reactive moieties seen in EGFR inhibitors (e.g., erlotinib), minimizing off-target effects . Activators such as Nb14 bind the SOS1-RAS interface, stabilizing a conformation that accelerates nucleotide exchange.

Therapeutic Potential: Inhibitors show synergy with MEK inhibitors (e.g., trametinib) in KRAS-mutant cancers, overcoming feedback reactivation . Activators may exploit RAS overactivation to induce synthetic lethality in tumors with hyperactive ERK signaling .

Paradoxical Effects: demonstrates that minor structural modifications (e.g., exchanging one atom) can convert an SOS1 activator into an inhibitor, underscoring the delicate balance in SOS1 modulation .

Q & A

Q. What is the mechanistic role of SOS1 in the RAS-MAPK signaling pathway, and how does its activation influence downstream oncogenic signaling?

SOS1 (Son of Sevenless 1) acts as a guanine nucleotide exchange factor (GEF) that activates RAS by facilitating the exchange of GDP for GTP. Its interaction with GRB2 via proline-rich motifs (PRMs) bridges receptor tyrosine kinases (RTKs) to RAS activation. SOS1's autoinhibited conformation is regulated by phosphorylation and protein interactions, which are critical for maintaining pathway homeostasis . Experimental validation of SOS1-RAS interactions often employs NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography to resolve binding modes and affinities .

Q. What experimental methodologies are used to characterize SOS1 activators like compound 17, and how are binding affinities quantified?

Key techniques include:

- X-ray crystallography : Resolves structural details of SOS1-ligand complexes (e.g., compound 17 bound to the SOS1 catalytic domain) .

- Fluorescence polarization assays : Measure displacement of fluorescently labeled probes in high-throughput screening (HTS) .

- ITC and NMR titration : Quantify binding thermodynamics and map interaction sites (e.g., GRB2 SH3 domains with SOS1 PRMs) .

- Surface plasmon resonance (SPR) : Determines kinetic parameters (on/off rates) for SOS1-ligand interactions .

Q. How do structural features of SOS1 activators influence selectivity against off-targets like EGFR?

Compound 17 and analogs are designed with tetracyclic scaffolds to avoid steric clashes with EGFR’s ATP-binding pocket. Selectivity is validated via kinase profiling assays and comparative crystallography of SOS1 vs. EGFR-ligand complexes. For example, phthalazine derivatives show >100-fold selectivity for SOS1 over EGFR due to distinct hydrophobic pocket interactions .

Advanced Research Questions

Q. What strategies address conflicting data on SOS1 mutations in cancer, and how do gain-of-function mutations impact therapeutic targeting?

While SOS1 mutations are rare in solid tumors (<1%), Noonan syndrome-associated mutations (e.g., E846K) enhance RAS/ERK activation. Discrepancies arise from tumor type-specific mutation prevalence and compensatory feedback mechanisms. Researchers use CRISPR-edited cell lines and patient-derived xenografts (PDX) to model mutation effects. Dual targeting of SOS1 and downstream effectors (e.g., MEK inhibitors) may overcome resistance .

Q. How can PROTACs targeting SOS1, such as SIAIS562055, overcome limitations of traditional inhibitors in KRAS-mutant cancers?

SOS1 PROTACs degrade SOS1 via E3 ligase recruitment, offering advantages over inhibitors:

Q. What computational approaches are emerging for SOS1 inhibitor discovery, and how do machine learning (ML) models improve hit identification?

ML models trained on ChEMBL bioactivity data predict SOS1 inhibitor potency. For example, random forest classifiers prioritize compounds with carboxylic acid motifs (e.g., CL01545365) showing moderate SOS1 inhibition (pChEMBL ~6.07). Docking simulations (AutoDock Vina) and molecular dynamics (MD) refine binding poses, while generative adversarial networks (GANs) propose novel scaffolds .

Q. How do conflicting binding models for GRB2-SOS1 interactions impact the design of disruptors, and what experimental data resolve these ambiguities?

NMR and ITC studies reveal that GRB2’s nSH3 and cSH3 domains bind SOS1 PRMs with distinct affinities (Kd = 1–10 µM). Discrepancies arise from competing models of concurrent vs. sequential binding. Researchers use Förster resonance energy transfer (FRET) and REMD simulations to validate cooperative binding, informing the design of peptide-based disruptors .

Q. What are the challenges in translating SOS1 activators to the clinic, and how do preclinical safety studies mitigate risks?

Key challenges include:

- Toxicity from paradoxical RAS pathway activation : Addressed by optimizing compound pharmacokinetics (PK) to avoid sustained activation.

- Off-target effects : Mitigated via proteome-wide selectivity screening (e.g., thermal shift assays).

- Clinical trial design : Phase I trials (e.g., NCT05578092 for MRTX0902) monitor dose-limiting toxicities like hepatotoxicity .

Methodological Considerations

- Data Contradictions : Use orthogonal assays (e.g., SPR + ITC) to validate binding kinetics.

- Advanced Models : Employ CRISPR-Cas9-engineered organoids to study SOS1 mutations in a near-physiological context .

- Collaborative Tools : Leverage Google Scholar’s advanced search operators (e.g.,

author:"Keita Tateno" source:"European Journal of Medicinal Chemistry") to track SOS1-related publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.